molecular formula C23H21NO6 B11584082 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11584082
M. Wt: 407.4 g/mol
InChI Key: CVZASSFXKAUNOZ-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzofuran moiety, a pyrrolone ring, and multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Construction of the pyrrolone ring: This step may involve the condensation of appropriate amines and ketones under acidic or basic conditions.

    Functional group modifications: Introduction of methoxy groups and hydroxyl groups can be achieved through methylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methoxy group on the phenyl ring.

    4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

The presence of multiple functional groups, including the benzofuran moiety, methoxy groups, and hydroxyl group, makes 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one unique

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and findings from recent research studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O7C_{25}H_{23}N_{3}O_{7} with a molecular weight of approximately 477.5 g/mol. The structure features a benzofuran moiety, hydroxy groups, and methoxy substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, which includes the compound . For instance:

  • Antitubercular Activity : Compounds structurally related to benzofuran have shown promising results against Mycobacterium tuberculosis. A study reported that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against M. tuberculosis H37Rv strains .
  • Antifungal Activity : Benzofuran derivatives have also been evaluated for antifungal properties. One study indicated that certain compounds showed significant antifungal activity against various fungal strains, with some achieving MIC values between 1.6 and 12.5 µg/mL .

Anticancer Activity

The anticancer potential of the compound is supported by research indicating that benzofuran-based structures can inhibit tumor cell proliferation:

  • Mechanism of Action : The compound's mechanism may involve interaction with specific molecular targets such as tubulin and histone deacetylases (HDACs), leading to altered cellular pathways associated with cancer progression .
  • In Vitro Studies : In vitro evaluations have demonstrated that modifications in the benzofuran structure can significantly enhance anticancer activity, with some derivatives showing IC50 values below 10 µM .

Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Among these, compounds with specific substitutions on the benzofuran ring exhibited strong antimycobacterial activity, suggesting that structural modifications can enhance efficacy .

Study 2: Evaluation Against Cancer Cell Lines

Another study focused on the antiproliferative effects of various substituted benzofurans against different cancer cell lines. The results indicated that compounds with methoxy groups at specific positions on the benzofuran scaffold exhibited enhanced activity compared to their unsubstituted counterparts .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors or proteins within cells, leading to downstream effects that alter cell function.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H21NO6/c1-28-11-10-24-20(15-7-5-8-16(12-15)29-2)19(22(26)23(24)27)21(25)18-13-14-6-3-4-9-17(14)30-18/h3-9,12-13,20,26H,10-11H2,1-2H3

InChI Key

CVZASSFXKAUNOZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC

Origin of Product

United States

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